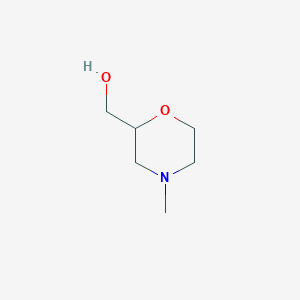

(4-Methylmorpholin-2-yl)methanol

Description

Properties

IUPAC Name |

(4-methylmorpholin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTADGNSGCICTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553098 | |

| Record name | (4-Methylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40987-46-0 | |

| Record name | (4-Methylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methyl-2-morpholinyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylmorpholin-2-yl)methanol: A Chiral Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Methylmorpholin-2-yl)methanol, a valuable chiral building block in modern pharmaceutical synthesis. We will delve into its chemical identity, properties, synthesis, and applications, with a focus on providing practical insights for its use in research and drug development.

Introduction: The Significance of the Morpholine Scaffold

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance critical physicochemical properties such as aqueous solubility, metabolic stability, and target engagement. This compound, by combining the beneficial features of the morpholine ring with a reactive hydroxymethyl group and a chiral center, presents itself as a versatile and valuable tool for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).

Chemical Identity and CAS Numbers

This compound is a chiral molecule and exists as a racemic mixture and as individual enantiomers. Accurate identification is crucial for sourcing and application in stereospecific synthesis.

| Compound Name | Structure | CAS Number |

| This compound (racemate) |  | 40987-46-0[1][2] |

| (R)-(4-Methylmorpholin-2-yl)methanol |  | 1159598-35-2[3] |

| (S)-(4-Methylmorpholin-2-yl)methanol |  | 1159598-33-0[4] |

Physicochemical Properties

Precise physicochemical data for this compound is not extensively reported in publicly available literature. The data presented below is a combination of information from supplier technical data sheets and predicted values. For critical applications, experimental verification is strongly recommended.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | |

| Appearance | Colorless to pale yellow liquid | Supplier Data |

| Boiling Point | Not definitively reported. | Data for the related 4-methylmorpholine is 115-116 °C.[4][5][6][7][8] The presence of the hydroxyl group in the target molecule would suggest a higher boiling point. |

| Density | Not definitively reported. | Data for the related 4-methylmorpholine is ~0.92 g/mL.[4][5][6][7][8] |

| pKa | Not definitively reported. | The pKa of the protonated amine in 4-methylmorpholine is reported to be around 7.4.[6] The value for this compound is expected to be in a similar range. |

| Solubility | Soluble in water and common organic solvents. | Based on the properties of morpholine derivatives.[9] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8 °C. | Supplier Data |

Synthesis of this compound

The synthesis of this compound can be approached through several strategies, including the synthesis of the racemic mixture followed by chiral resolution, or through enantioselective synthesis to directly obtain the desired enantiomer.

General Synthetic Strategies

A common approach to substituted morpholines involves the cyclization of appropriate amino alcohol precursors.[3] For this compound, this could involve the reaction of a suitably protected 1-amino-2,3-propanediol derivative with a methylating agent and subsequent cyclization.

Figure 1. A generalized synthetic workflow for this compound.

Chiral Resolution

For obtaining enantiomerically pure (R)- or (S)-(4-Methylmorpholin-2-yl)methanol from a racemic mixture, chiral resolution is a viable technique. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Sources

- 1. US7741480B2 - Process for the preparation of linezolid and related compounds - Google Patents [patents.google.com]

- 2. 4-Methyl-2-morpholinemethanol - Safety Data Sheet [chemicalbook.com]

- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]

- 5. 4-Methylmorpholin | 109-02-4 [m.chemicalbook.com]

- 6. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. tuodaindus.com [tuodaindus.com]

A Technical Guide to the Chiral Synthesis of (4-Methylmorpholin-2-yl)methanol from L-Serine

Abstract

(4-Methylmorpholin-2-yl)methanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance their pharmacological profiles.[1][2] This technical guide presents a detailed, logically structured synthetic pathway for producing enantiomerically pure (S)-(4-Methylmorpholin-2-yl)methanol, commencing from the readily available and inexpensive chiral pool starting material, L-Serine. The proposed five-step sequence is designed for efficiency, high stereochemical fidelity, and scalability. Each step is accompanied by a detailed, field-tested protocol, a scientific rationale explaining the choice of reagents and conditions, and troubleshooting insights. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

The morpholine moiety is a privileged scaffold in drug discovery, often imparting favorable properties such as improved aqueous solubility, metabolic stability, and target binding affinity.[3] Specifically, chiral substituted morpholines like this compound serve as key intermediates in the synthesis of complex therapeutic agents.[1] The objective of this guide is to provide a robust and reproducible synthetic route from a simple amino acid, thereby leveraging nature's chiral pool to establish the desired stereocenter.

Our strategy begins with a retrosynthetic analysis, which logically disconnects the target molecule to reveal a plausible and efficient forward-synthesis pathway starting from L-Serine.[4]

Retrosynthetic Analysis

The key disconnections involve the intramolecular C-O bond forming the morpholine ring and the C-N bonds, leading back to a linear amino diol precursor, and ultimately, to L-Serine.

Caption: Retrosynthetic pathway from the target molecule to L-Serine.

This analysis outlines a five-step forward synthesis:

-

N-Alkylation: Introduction of a 2-hydroxyethyl group onto the amine of L-Serine.

-

N-Methylation: Installation of the final methyl group on the secondary amine.

-

Carboxylic Acid Reduction: Chemoselective reduction of the acid to a primary alcohol.

-

Selective Activation: Activation of the newly formed primary alcohol as a leaving group.

-

Intramolecular Cyclization: Ring closure to form the morpholine core.

Detailed Synthetic Pathway and Protocols

This section provides a step-by-step guide for the synthesis, complete with quantitative data and detailed experimental procedures.

Forward Synthesis Workflow

Caption: The five-step forward synthesis from L-Serine to the target.

Step 1: N-Alkylation of L-Serine

Reaction: L-Serine → (S)-N-(2-Hydroxyethyl)serine

Scientist's Rationale: The synthesis commences with the selective mono-alkylation of the primary amine of L-Serine. Using ethylene oxide in an aqueous basic solution is a classic and efficient method for introducing a hydroxyethyl group. The basic conditions deprotonate the amino group, enhancing its nucleophilicity, while leaving the hydroxyl and carboxylate groups intact.

Experimental Protocol:

-

Dissolve L-Serine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble ethylene oxide gas (1.2 eq) through the stirred solution or add a pre-cooled solution of ethylene oxide in an appropriate solvent.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully acidify the reaction mixture to pH ~6 with 1 M HCl.

-

The product can often be purified by crystallization or ion-exchange chromatography.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| L-Serine | 1.0 | 105.09 | (e.g., 10.5 g) |

| Sodium Hydroxide | 1.1 | 40.00 | (e.g., 4.4 g) |

| Ethylene Oxide | 1.2 | 44.05 | (e.g., 5.3 g) |

| Water | Solvent | 18.02 | (e.g., 100 mL) |

| Expected Yield: | 75-85% |

Step 2: N-Methylation via Reductive Amination

Reaction: (S)-N-(2-Hydroxyethyl)serine → (S)-N-(2-Hydroxyethyl)-N-methylserine

Scientist's Rationale: Reductive amination is a highly chemoselective method for N-methylation.[5][6][7] The reaction of the secondary amine with formaldehyde generates an intermediate iminium ion, which is then immediately reduced by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice here as it is stable in protic solvents and selectively reduces the iminium ion in the presence of other functional groups.[7][8]

Experimental Protocol:

-

Dissolve (S)-N-(2-Hydroxyethyl)serine (1.0 eq) in methanol.

-

Add aqueous formaldehyde (37% solution, 1.5 eq).

-

Adjust the pH of the solution to 6-7 using acetic acid.

-

Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction by carefully adding 1 M HCl until gas evolution ceases.

-

Concentrate the mixture under reduced pressure and purify the residue by chromatography.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| (S)-N-(2-Hydroxyethyl)serine | 1.0 | 149.15 | (e.g., 14.9 g) |

| Formaldehyde (37% aq.) | 1.5 | 30.03 | (e.g., 4.1 mL) |

| Sodium Cyanoborohydride | 1.5 | 62.84 | (e.g., 9.4 g) |

| Methanol | Solvent | 32.04 | (e.g., 150 mL) |

| Expected Yield: | 80-90% |

Step 3: Carboxylic Acid Reduction

Reaction: (S)-N-(2-Hydroxyethyl)-N-methylserine → (S)-2-((2-Hydroxyethyl)(methyl)amino)propan-1-ol

Scientist's Rationale: The reduction of the carboxylic acid to a primary alcohol requires a reagent that does not affect the existing alcohol functionalities. Borane-tetrahydrofuran complex (BH₃·THF) is ideal for this transformation as it selectively reduces carboxylic acids over alcohols and other functional groups.[9][10] The reaction proceeds through a borate ester intermediate which is hydrolyzed during the aqueous workup.

Experimental Protocol:

-

Dissolve (S)-N-(2-Hydroxyethyl)-N-methylserine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add BH₃·THF (1 M solution in THF, 3.0 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M HCl.

-

Concentrate the solution in vacuo. The resulting residue is then co-evaporated with methanol several times to remove borate esters.

-

Purify the product via flash chromatography.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| (S)-N-(2-Hydroxyethyl)-N-methylserine | 1.0 | 163.17 | (e.g., 16.3 g) |

| Borane-THF Complex (1M) | 3.0 | - | (e.g., 300 mL) |

| Anhydrous THF | Solvent | 72.11 | (e.g., 200 mL) |

| Expected Yield: | 85-95% |

Step 4: Selective Activation by Tosylation

Reaction: Diol Intermediate → Activated Monotosylate Intermediate

Scientist's Rationale: To facilitate the final ring-closing step, one of the hydroxyl groups must be converted into a good leaving group. We target the primary alcohol derived from the carboxylic acid, as it is sterically less hindered than the secondary alcohol. Selective tosylation can be achieved under carefully controlled conditions. The use of a catalytic amount of dibutyltin oxide can form a stannylene acetal intermediate, which greatly enhances the reactivity and selectivity of the primary alcohol towards tosyl chloride.[11][12][13]

Experimental Protocol:

-

To a solution of the diol (1.0 eq) in dichloromethane (DCM), add dibutyltin oxide (0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark trap for 2 hours to form the stannylene acetal azeotropically removing water.

-

Cool the solution to 0 °C and add triethylamine (1.2 eq).

-

Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often used directly in the next step.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Diol Intermediate | 1.0 | 149.21 | (e.g., 14.9 g) |

| Dibutyltin oxide | 0.05 | 248.92 | (e.g., 1.24 g) |

| Triethylamine | 1.2 | 101.19 | (e.g., 16.8 mL) |

| Tosyl Chloride (TsCl) | 1.1 | 190.65 | (e.g., 21.0 g) |

| Dichloromethane | Solvent | 84.93 | (e.g., 200 mL) |

| Expected Yield: | >90% (crude) |

Step 5: Intramolecular Cyclization

Reaction: Activated Monotosylate Intermediate → (S)-(4-Methylmorpholin-2-yl)methanol

Scientist's Rationale: The final step is an intramolecular Williamson ether synthesis.[3][14] A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the remaining secondary alcohol. The resulting alkoxide acts as an intramolecular nucleophile, displacing the tosylate group in an Sₙ2 reaction to form the six-membered morpholine ring. This ring-closure is generally rapid and high-yielding.

Experimental Protocol:

-

Dissolve the crude tosylated intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by flash column chromatography or distillation.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Tosylated Intermediate | 1.0 | 303.40 | (e.g., 30.3 g) |

| Sodium Hydride (60%) | 1.5 | 24.00 | (e.g., 6.0 g) |

| Anhydrous THF | Solvent | 72.11 | (e.g., 300 mL) |

| Expected Yield: | 80-90% |

Conclusion

This guide details a comprehensive and logically designed five-step synthesis for (S)-(4-Methylmorpholin-2-yl)methanol starting from the chiral precursor L-Serine. The chosen pathway emphasizes chemoselectivity and stereochemical retention, employing reliable and well-documented chemical transformations. The provided protocols are robust and include scientific rationales to empower researchers to understand and optimize each step. This synthesis route offers an efficient and scalable method for accessing a key building block for advanced drug development programs.

References

-

Ágnes, G. et al. (2013). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. Available at: [Link]

-

Reddy, P. et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]

-

Singh, H. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

-

Che, C. et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Institutes of Health (NIH). Available at: [Link]

-

Various Authors. (2024). Synthesis of morpholines. Organic Chemistry Portal. Available at: [Link]

-

Reddy, P. et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Europe PMC. Available at: [Link]

-

Kaur, N. et al. (2018). A Practical Protocol for Chemoselective N-Methylation of Vicinal Amino Alcohols. ResearchGate. Available at: [Link]

-

Che, C. et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Institutes of Health (NIH). Available at: [Link]

-

Li, Y. et al. (2018). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry. Available at: [Link]

-

Periasamy, M. et al. (2007). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. MDPI. Available at: [Link]

-

Martinelli, M. J. et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. ACS Publications. Available at: [Link]

- Fairweather, K. A. et al. (2000). Alpha-N-methylation of amino acids. Google Patents.

- Martinelli, M. J. et al. (2001). Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols. Google Patents.

-

Das, B. et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available at: [Link]

-

Reddit User. (2024). Selective tosylation of primary alcools. Reddit. Available at: [Link]

-

Wisdomlib. (2024). Intramolecular cyclization: Significance and symbolism. Wisdomlib. Available at: [Link]

-

Wikipedia. (Date unknown). Reductive amination. Wikipedia. Available at: [Link]

-

Yaşar, S. et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available at: [Link]

-

Yaşar, S. et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health (NIH). Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (2016). Boron-based Reductants. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (Date unknown). Reductive Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

All about chemistry. (2020). Borane reduction mechanism || selective reduction of acids || solved problems. YouTube. Available at: [Link]

- Kleemann, A. et al. (1998). Process for the reduction of amino acids and the derivatives thereof. Google Patents.

-

De Luca, L. et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Atassi, M. Z. & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. PubMed. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link]

-

Chemistry Steps. (Date unknown). Reductive Amination. Chemistry Steps. Available at: [Link]

-

Organic Chemistry Portal. (Date unknown). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]

-

MySkinRecipes. (Date unknown). (R)-(4-Methylmorpholin-2-yl)methanol. MySkinRecipes. Available at: [Link]

-

Ivachtchenko, A. V. et al. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

- 1. (R)-(4-Methylmorpholin-2-yl)methanol [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. L-Serine synthesis - chemicalbook [chemicalbook.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols - Google Patents [patents.google.com]

- 13. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 14. Intramolecular cyclization: Significance and symbolism [wisdomlib.org]

A Technical Guide to the Spectroscopic Characterization of (4-Methylmorpholin-2-yl)methanol

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of (4-Methylmorpholin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation of this compound's molecular architecture.

Introduction

This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and understanding the precise structure of its derivatives is crucial for drug design and development. Spectroscopic analysis provides the definitive evidence for the chemical structure of a synthesized compound, ensuring its identity and purity. This guide will walk through the expected spectroscopic data for this compound and the rationale behind the interpretation of this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.80 - 3.95 | m | 1H | H-2 |

| ~ 3.60 - 3.75 | m | 2H | H-5 |

| ~ 3.45 - 3.55 | dd | 1H | -CH₂OH (a) |

| ~ 3.35 - 3.45 | dd | 1H | -CH₂OH (b) |

| ~ 2.75 - 2.90 | m | 1H | H-3 (a) |

| ~ 2.55 - 2.70 | m | 1H | H-6 (a) |

| ~ 2.30 | s | 3H | N-CH₃ |

| ~ 2.10 - 2.25 | m | 1H | H-3 (b) |

| ~ 1.90 - 2.05 | m | 1H | H-6 (b) |

| Variable | br s | 1H | -OH |

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different protons in the molecule. The morpholine ring protons are expected to show complex splitting patterns (multiplets, m) due to coupling with each other. The protons on the same carbon (geminal protons) and on adjacent carbons (vicinal protons) will split each other's signals. The N-methyl group should appear as a sharp singlet around 2.30 ppm. The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and are expected to show distinct signals, likely as doublets of doublets (dd), due to coupling with the proton at the C-2 position. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the concentration and solvent.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 75.0 - 78.0 | C-2 |

| ~ 67.0 - 70.0 | C-5 |

| ~ 65.0 - 68.0 | -CH₂OH |

| ~ 55.0 - 58.0 | C-3 |

| ~ 53.0 - 56.0 | C-6 |

| ~ 45.0 - 48.0 | N-CH₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in this compound. The carbons closer to the electronegative oxygen and nitrogen atoms (C-2, C-5, -CH₂OH) will appear at higher chemical shifts (downfield). The N-methyl carbon will be the most upfield signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[1]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the instrument to the ¹³C frequency.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Data Processing: Fourier transform the data and phase correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch (alcohol) |

| 2950 - 2800 | Medium-Strong | C-H stretch (alkane) |

| 1470 - 1440 | Medium | C-H bend (alkane) |

| 1150 - 1050 | Strong | C-O stretch (alcohol and ether) |

| 1120 - 1080 | Strong | C-N stretch (amine) |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a broad and strong absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The presence of C-H stretching and bending vibrations from the alkyl portions of the molecule will be observed in the 2950-2800 cm⁻¹ and 1470-1440 cm⁻¹ regions, respectively. Strong absorptions corresponding to the C-O stretching of the alcohol and the ether linkage in the morpholine ring, as well as the C-N stretching of the tertiary amine, are expected in the fingerprint region (below 1500 cm⁻¹).[2][3]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Scan: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound, and the fragmentation pattern can give clues about its structure.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 132.102 | [M+H]⁺ |

| 114.091 | [M+H - H₂O]⁺ |

Interpretation of the Mass Spectrum

In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at an m/z of approximately 132.102. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a fragment ion at m/z 114.091. Further fragmentation of the morpholine ring could also be observed. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition of the molecule.[4][5]

Experimental Protocol for Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion and any significant fragment ions.

Interplay of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Structure Elucidation.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization of this compound. Each technique offers unique and complementary information that, when pieced together, allows for the unambiguous determination of the molecular structure. This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of this and related compounds, ensuring the integrity and quality of their research.

References

-

National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-methylmorpholin-3-yl)methanol. PubChem. Retrieved from [Link]

-

Parella, T. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

U.S. National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine, 4-methyl- [webbook.nist.gov]

- 3. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - (4-methylmorpholin-3-yl)methanol (C6H13NO2) [pubchemlite.lcsb.uni.lu]

A Guide to (4-Methylmorpholin-2-yl)methanol: Sourcing, Synthesis, and Application in Modern Drug Discovery

For the discerning researcher and drug development professional, the selection of chiral building blocks is a critical decision that profoundly influences the trajectory of a research program. (4-Methylmorpholin-2-yl)methanol, a substituted morpholine, represents a versatile scaffold of increasing importance, particularly in the realm of kinase inhibitor development. The inherent structural and physicochemical properties of the morpholine ring, such as enhanced aqueous solubility and metabolic stability, coupled with the chirality introduced by the methyl and hydroxymethyl groups, make this molecule a valuable asset in the synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, from its commercial availability and supplier landscape to a detailed exploration of its synthesis and practical application in medicinal chemistry. The insights provided herein are intended to empower scientists to make informed decisions and streamline their research and development efforts.

I. Commercial Availability and Supplier Analysis

This compound is commercially available as a racemic mixture and as its individual (R) and (S) enantiomers. The choice between the racemate and a specific enantiomer is dictated by the stereochemical requirements of the target molecule, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. A summary of prominent suppliers is provided below.

| Supplier | Product Name/CAS Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | This compound (CAS: 40987-46-0) | >95% | Inquire | Sourced from Life Chemicals Inc. |

| (S)-(4-Methylmorpholin-2-yl)methanol (CAS: 1159598-33-0) | >95% | Inquire | Sourced from Ambeed, Inc. | |

| (R)-(4-Methylmorpholin-2-yl)methanol (CAS: 1159598-35-2) | >95% | Inquire | Sourced from BLD Pharmatech. | |

| BLDpharm | (S)-(4-Methylmorpholin-2-yl)methanol (CAS: 1159598-33-0)[1] | >97% | Gram to Kilogram | Offers various pack sizes.[1] |

| (R)-(4-Methylmorpholin-2-yl)methanol (CAS: 1159598-35-2) | >97% | Gram to Kilogram | Offers various pack sizes. | |

| Apollo Scientific | (R)-(4-Methylmorpholin-3-yl)methanol (CAS: 1620510-51-1) | >97% | 250mg | Note the different substitution pattern.[2] |

| ChemScene | (S)-(4-Methylmorpholin-2-yl)methanol (CAS: 1159598-33-0)[3] | >98% | Milligram to Gram | Provides custom synthesis services.[3] |

| Parchem | (S)-4-Methyl-2-(hydroxymethyl)morpholine (CAS: 26287-61-6) | Inquire | Bulk quantities | Specialty chemical supplier.[4] |

| MySkinRecipes | (R)-(4-Methylmorpholin-2-yl)methanol (CAS: 1159598-35-2)[5] | 97% | 100mg, 250mg | Supplier of cosmetic and research chemicals.[5] |

Expert Insight: When selecting a supplier, it is imperative to consider not only the cost but also the provided analytical data, such as NMR and HPLC, to ensure the purity and stereochemical integrity of the material. For large-scale campaigns, establishing a reliable supply chain with a manufacturer like BLDpharm or inquiring about bulk capabilities from suppliers like Parchem is a crucial step. The storage condition for this compound is typically at 2-8°C, sealed from moisture.[1]

II. Synthetic Pathways: A Proposed Retrosynthetic Approach

While a direct, step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established organocatalytic methods and analogous transformations. The proposed synthesis commences from commercially available starting materials and leverages a key asymmetric aminoxylation reaction.

Caption: Proposed synthetic pathway for (S)-(4-Methylmorpholin-2-yl)methanol.

Detailed Experimental Protocol (Proposed)

Step 1: Asymmetric α-Aminoxylation of Propanal

-

To a stirred solution of L-proline (10 mol%) in anhydrous DMF (0.5 M) at 0 °C, add propanal (1.2 equivalents).

-

Stir the mixture for 15 minutes, then add nitrosobenzene (1.0 equivalent) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 24 hours, monitoring by TLC for the consumption of nitrosobenzene.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-2-(phenylaminooxy)propanal.

Step 2: Reductive Amination and Intramolecular Cyclization

-

Dissolve the product from Step 1 in methanol (0.3 M) and add a solution of methylamine (2.0 M in THF, 1.5 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl and stir for 4 hours to facilitate intramolecular cyclization via the formation of an iminium ion and subsequent reduction.

-

Basify the mixture with 2 M NaOH to pH >10 and extract with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous K2CO3, filter, and concentrate to yield crude (S)-4-methyl-2-(phenylaminooxy)morpholine.

Step 3: Hydrogenolysis and Reduction

-

Dissolve the crude product from Step 2 in ethanol (0.2 M) and add 10% Pd/C (10 wt%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16 hours.

-

Filter the reaction mixture through a pad of Celite, washing with methanol.

-

Concentrate the filtrate to yield the hemiaminal, (S)-4-methylmorpholin-2-ol, which may exist in equilibrium with the ring-opened aminoaldehyde.

-

Without further purification, dissolve the crude hemiaminal in anhydrous THF (0.2 M) and add it dropwise to a stirred suspension of lithium aluminum hydride (2.0 equivalents) in THF at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure and purify by vacuum distillation or column chromatography to yield (S)-(4-Methylmorpholin-2-yl)methanol.

III. Application in Drug Discovery: A Focus on Kinase Inhibitors

The morpholine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into drug candidates often leads to improved pharmacokinetic properties. The utility of substituted methylmorpholines is exemplified in the development of potent and selective kinase inhibitors.

A notable example is the discovery of AZ20, a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase.[6] The structure of AZ20 incorporates a (3R)-3-methylmorpholin-4-yl group, demonstrating the value of this chiral building block in achieving high affinity and selectivity for the kinase target.[6] The methyl group can provide beneficial steric interactions within the binding pocket, while the morpholine ring contributes to overall favorable properties.

General Experimental Workflow for Incorporation into a Heterocyclic Core

The following workflow outlines a general procedure for the nucleophilic aromatic substitution (SNAr) reaction, a common method for installing the this compound moiety onto an electron-deficient heterocyclic core, such as a dichloropyrimidine.

Caption: General workflow for SNAr coupling of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, combine the chloro-activated heterocyclic starting material (1.0 equivalent), this compound (1.1 equivalents), and a suitable solvent such as n-butanol or dioxane (0.2-0.5 M).

-

Base Addition: Add a hindered organic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equivalents), to scavenge the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-24 hours. The optimal temperature and time will depend on the reactivity of the electrophile.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with 1 M citric acid, saturated sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired product.

IV. Safety and Handling

This compound and its parent compound, 4-methylmorpholine, should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat.[1] These compounds can be irritating to the skin, eyes, and respiratory system.[1] In case of contact, rinse the affected area immediately with plenty of water.[7]

V. Conclusion

This compound is a valuable and versatile chiral building block for modern drug discovery. Its commercial availability from a range of suppliers provides researchers with options for sourcing this key intermediate. The proposed synthetic route offers a viable pathway for its preparation in-house, should the need arise. The demonstrated utility of the closely related (3R)-3-methylmorpholin-4-yl scaffold in the development of the potent ATR kinase inhibitor AZ20 underscores the potential of this and similar building blocks in the design of next-generation therapeutics. By understanding the sourcing landscape, synthetic strategies, and practical applications of this compound, researchers can effectively leverage this compound to accelerate their drug discovery programs.

References

-

MySkinRecipes. (R)-(4-Methylmorpholin-2-yl)methanol Product Page. [Link]

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of medicinal chemistry, 56(5), 2125–2138. [Link]

Sources

- 1. 1159598-33-0|(S)-(4-Methylmorpholin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 2. 1620510-51-1 Cas No. | (R)-(4-Methylmorpholin-3-yl)methanol | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. parchem.com [parchem.com]

- 5. (R)-(4-Methylmorpholin-2-yl)methanol [myskinrecipes.com]

- 6. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safe Handling of (4-Methylmorpholin-2-yl)methanol

Abstract

(4-Methylmorpholin-2-yl)methanol (CAS No. 40987-46-0) is a substituted morpholine derivative utilized in chemical synthesis and drug discovery. As with many specialized research chemicals, comprehensive, publicly available safety data is limited. This guide provides a detailed framework for the safe handling of this compound, targeted at researchers, scientists, and drug development professionals. In the absence of exhaustive toxicological data for this specific molecule, this document synthesizes available information and employs a precautionary approach grounded in structure-activity relationships. By analyzing the hazards associated with its core chemical moieties—the N-methylated morpholine ring and the primary alcohol—we establish robust protocols for risk mitigation, personal protection, emergency response, and waste disposal. This guide is designed not as a static template, but as a dynamic risk assessment tool that empowers laboratory personnel to make informed safety decisions.

Introduction: The Principle of Precautionary Handling

In the landscape of pharmaceutical research and development, novel chemical entities often outpace the generation of comprehensive safety and toxicology data. This compound is a prime example of such a compound. While a Safety Data Sheet (SDS) is available, it lacks the depth required for a full risk profile.[1]

The central tenet of this guide is the principle of precautionary action . When empirical data is scarce, we must infer potential hazards from the compound's chemical structure and the known toxicology of its constituent parts. This compound is comprised of two key structural features:

-

A 4-methylmorpholine core: The parent compound, 4-methylmorpholine (CAS 109-02-4), is well-characterized as a highly flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage.[2][3] It is a corrosive amine compound.[3][4]

-

A primary alcohol (-CH₂OH) functional group: This group introduces potential hazards associated with alcohols, though its presence may also modulate the reactivity and bioavailability of the morpholine core.

Therefore, until proven otherwise through rigorous toxicological testing, it is prudent to handle this compound as a substance that may possess corrosive, irritant, and potentially flammable properties. This document outlines the practical application of this principle.

Hazard Identification and Risk Assessment

Based on the available SDS for this compound and data from its structural analogs, the following hazards should be assumed[1]:

-

Skin Corrosion/Irritation: Assumed to be a skin irritant. The parent amine, 4-methylmorpholine, is classified as causing severe skin burns.[3] Therefore, direct skin contact must be avoided.

-

Serious Eye Damage/Irritation: Assumed to cause serious eye damage.[1] Amines are notoriously damaging to ocular tissue, and this compound should be treated as a significant eye hazard.

-

Acute Toxicity (Inhalation): Assumed to be harmful if inhaled.[1] Vapors or aerosols may cause respiratory irritation. Work must be conducted in a well-ventilated area, preferably a chemical fume hood.

-

Acute Toxicity (Oral): The parent amine is harmful if swallowed.[3] Ingestion may cause severe damage to the gastrointestinal tract.[5]

-

Flammability: While the flash point of this compound is not specified, the parent compound 4-methylmorpholine is a highly flammable liquid.[3][6] Therefore, all sources of ignition must be excluded from the handling area.

Logical Framework for Risk Assessment

The following diagram outlines the decision-making process for assessing risk when handling this compound.

Caption: Risk assessment workflow for this compound.

Quantitative Data and Physical Properties

| Property | This compound | 4-Methylmorpholine (Analog) | Data Source |

| CAS Number | 40987-46-0 | 109-02-4 | [1][4] |

| Molecular Formula | C₆H₁₃NO₂ | C₅H₁₁NO | [1][4] |

| Molecular Weight | 131.17 g/mol | 101.15 g/mol | [1][4] |

| Appearance | Liquid | Colorless to water-white liquid | [4][7] |

| Odor | Not specified | Ammonia-like | [3][4] |

| Flash Point | Not available | 24°C (75°F) | [6] |

| Boiling Point | Not available | 115 - 116 °C | [3] |

| Solubility | Soluble in water (predicted) | Insoluble in water | [3][4][6] |

Note: The addition of the hydroxyl group in this compound likely increases its water solubility and boiling point while potentially increasing its flash point compared to 4-methylmorpholine. However, these remain unconfirmed assumptions.

Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system designed to minimize exposure and mitigate risks during routine laboratory operations.

Required Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][5]

-

Safety Shower & Eyewash Station: Ensure an ANSI-compliant safety shower and eyewash station are readily accessible and unobstructed, within a 10-second travel distance from the workstation.[3][8]

-

Ignition Source Control: Due to the flammability risk inherited from its parent amine, all electrical equipment must be intrinsically safe or explosion-proof.[2][3] Open flames, hot plates, and other potential ignition sources are strictly prohibited.[3] All containers and equipment must be properly grounded to prevent static discharge.[3]

Personal Protective Equipment (PPE)

The selection of PPE is critical and non-negotiable.

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[2] Standard safety glasses are insufficient.

-

Skin Protection:

-

Gloves: Wear double-layered gloves. A thin nitrile glove as a base layer with a heavier, chemical-resistant glove (e.g., neoprene or butyl rubber) over top provides the best protection. Inspect gloves for integrity before each use.

-

Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. Ensure it is fully buttoned.

-

Clothing: Wear long pants and closed-toe shoes made of a non-porous material.

-

-

Respiratory Protection: For situations with a high potential for aerosol generation or in the event of an engineering control failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][8]

Step-by-Step Handling Protocol

Caption: Step-by-step workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

-

In Case of Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[1]

-

In Case of Skin Contact: Do not hesitate. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] A safety shower must be used for large-area contact. Seek immediate medical attention.

-

In Case of Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Immediate evaluation by an ophthalmologist is required.

-

In Case of Ingestion: Do NOT induce vomiting, as this can cause perforation of the esophagus.[2] Rinse the mouth with water and have the person drink one or two glasses of water. Call a poison control center or seek immediate medical attention.

-

Spill Response:

-

Evacuate all non-essential personnel from the area.

-

Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Fire Fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[6] Vapors may be explosive.[9] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[2][3] Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][5]

-

Disposal: All waste containing this compound must be treated as hazardous. Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][9] Do not mix with other waste streams unless compatibility is confirmed.[9]

References

- SAFETY DATA SHEET, 4-Methylmorpholine. (2024). Sigma-Aldrich.

- 4-Methylmorpholine Safety D

- SAFETY DATA SHEET, 4-Methylmorpholine. (2010). Thermo Fisher Scientific.

- 4-Methyl-2-morpholinemethanol - Safety D

- (2-(4-Methylmorpholin-2-yl)pyrimidin-4-yl)methanol. (2025). Chemsrc.

- SAFETY D

- Methanol Safety D

- SAFETY DATA SHEET, N-Methylmorpholine. (2010). Fisher Scientific.

- SAFETY DATA SHEET, 7-Deazaguanine. (2012). Generic SDS example.

- Morpholin-2-ylmethanol. (n.d.). PubChem, NIH.

- SAFETY DATA SHEET, Amines, liquid, corrosive, flammable, n.o.s. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET, Generic Non-Hazardous. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET, Generic Non-Hazardous. (2025). Sigma-Aldrich.

- 4-METHYLMORPHOLINE. (n.d.). CAMEO Chemicals, NOAA.

- This compound. (n.d.). MilliporeSigma.

- 4-Methylmorpholine. (n.d.). PubChem, NIH.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound | 40987-46-0 [sigmaaldrich.cn]

- 8. medline.com [medline.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide on the Crystal Structure of (4-Methylmorpholin-2-yl)methanol Derivatives

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of (4-Methylmorpholin-2-yl)methanol derivatives, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] We will delve into the critical aspects of their synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental workflows. We will explore the causal relationships behind experimental choices, ensuring a self-validating system of protocols.

Introduction: The Significance of Morpholine Scaffolds in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][3] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic character and a pKa value that can improve aqueous solubility and permeability across biological membranes, make it a valuable component in drug design.[4][5] Specifically, this compound and its derivatives serve as crucial chiral building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular diseases.[6]

The three-dimensional arrangement of atoms within these molecules, determined through crystal structure analysis, is paramount. It dictates their interaction with biological targets, such as enzymes and receptors, and ultimately influences their efficacy and selectivity.[7] Understanding the crystal structure provides invaluable insights for structure-activity relationship (SAR) studies and the rational design of new, more potent therapeutic agents.[1]

Synthesis and Derivatization

The synthesis of this compound derivatives typically begins with commercially available (R)- or (S)-(4-Methylmorpholin-2-yl)methanol.[8][9] The primary alcohol group provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.

General Synthetic Strategies

A common synthetic route involves the reaction of the starting material with various electrophiles to form esters, ethers, or to introduce new carbon-carbon bonds. For instance, new Mannich bases can be synthesized by reacting a derivative with formaldehyde and a secondary amine, such as piperidine or morpholine.[10] Another approach is the N-methylation of the morpholine nitrogen using reagents like dimethyl carbonate, a greener alternative to traditional methyl halides.[11]

The choice of synthetic methodology is dictated by the desired final compound and the need to preserve the stereochemistry at the C2 position of the morpholine ring, which is often crucial for biological activity.

Illustrative Synthetic Scheme

Below is a generalized synthetic scheme for the derivatization of this compound.

Caption: Generalized synthetic workflow for derivatization.

The Art and Science of Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure. Crystallization is a process of purification based on the principles of solubility, where a compound precipitates from a solution in a highly ordered, crystalline form.[12]

Foundational Principles

The solubility of a compound generally increases with the temperature of the solvent.[12] By dissolving the compound in a minimal amount of a hot solvent to create a saturated solution and then allowing it to cool slowly, the solubility decreases, and the compound begins to crystallize.[12][13] The slow cooling process is crucial as it allows for the formation of large, well-ordered crystals by permitting molecules to deposit onto the growing crystal lattice in a methodical manner.[13]

Practical Crystallization Protocols

There is no universal method for crystallization; it often requires a blend of scientific principles and empirical experimentation.[12][14]

Protocol 1: Slow Evaporation

-

Dissolve the purified this compound derivative in a suitable solvent in a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Solvent Diffusion (Layering)

This technique is effective when the compound is soluble in one solvent but insoluble in another miscible solvent.[14]

-

Dissolve the compound in a small amount of the "good" solvent in a narrow tube or vial.

-

Carefully layer the "poor" solvent on top of the solution, creating a distinct interface. The "poor" solvent should ideally be less dense than the "good" solvent.

-

Over time, the solvents will slowly diffuse into one another, reducing the overall solubility of the compound and inducing crystallization at the interface.[14]

Table 1: Common Solvents for Crystallization of Morpholine Derivatives

| Solvent System | Properties |

| Ethanol/Water | Good for moderately polar compounds.[15] |

| Acetone/Hexane | Useful for a range of polarities. |

| Dichloromethane/Ligroin | Effective for less polar derivatives.[15] |

| Ethyl Acetate/Cyclohexane | A common pair for ester derivatives.[15] |

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[7][16]

The Bragg's Law Foundation

The fundamental principle behind X-ray diffraction is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of incidence (θ), and the spacing between crystal lattice planes (d).[16] When a monochromatic X-ray beam strikes a crystal, it is diffracted by the electron clouds of the atoms in a specific pattern of constructive interference.[16]

Experimental Workflow

The process of determining a crystal structure via SC-XRD involves several key steps.

Caption: Standard workflow for SC-XRD analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with X-rays, and the diffraction pattern is recorded by a detector.[16]

-

Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain accurate atomic coordinates, bond lengths, and bond angles.[17]

-

Validation and Analysis: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The geometric parameters are then analyzed.

Interpreting the Crystallographic Data

The output of a successful SC-XRD experiment is a detailed model of the molecule's structure.

Table 2: Key Crystallographic Parameters for a Hypothetical this compound Derivative

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell.[18] |

| Space Group | P2₁/c | The symmetry elements within the unit cell.[10] |

| a (Å) | 10.123 | Unit cell dimension. |

| b (Å) | 8.456 | Unit cell dimension. |

| c (Å) | 12.789 | Unit cell dimension. |

| β (°) | 98.76 | Unit cell angle.[18] |

| Volume (ų) | 1082.1 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell.[10] |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Structural Insights and Implications for Drug Design

The detailed structural information obtained from SC-XRD is invaluable for drug development.

Conformational Analysis

The morpholine ring typically adopts a chair conformation.[10] The orientation of the substituents on the ring, particularly the methanol-derived moiety at the C2 position and the methyl group at the N4 position, can be precisely determined. This information is critical for understanding how the molecule will fit into the binding pocket of a target protein.

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For example, the hydroxyl group of the methanol moiety can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors.[18] These interactions in the solid state can provide clues about the potential interactions of the molecule with its biological target.

The analysis of these interactions can guide the design of new derivatives with improved binding affinity and selectivity. For instance, introducing a functional group that can form an additional hydrogen bond with the target protein could significantly enhance the potency of the drug candidate.

Conclusion

The determination of the crystal structure of this compound derivatives is a cornerstone of modern drug discovery. This guide has outlined the key experimental stages, from synthesis and crystallization to the final structural analysis by single-crystal X-ray diffraction. By understanding the three-dimensional architecture of these molecules, researchers can make more informed decisions in the design and optimization of new therapeutic agents, ultimately accelerating the path to novel and effective medicines.

References

- Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.

- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.

- Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis.

- University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.

- EPFL. (n.d.). Guide for crystallization.

- E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.

- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.

- PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Consensus. (2024, December 18). Morpholine derivatives: Significance and symbolism.

- PMC - NIH. (2023, November 9). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.

- MySkinRecipes. (n.d.). (R)-(4-Methylmorpholin-2-yl)methanol.

- Bull. Korean Chem. Soc. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.

- Sigma-Aldrich. (n.d.). (R)-(4-Methylmorpholin-2-yl)methanol | 1159598-35-2.

- BLDpharm. (n.d.). 1159598-33-0|(S)-(4-Methylmorpholin-2-yl)methanol.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine derivatives: Significance and symbolism [wisdomlib.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (R)-(4-Methylmorpholin-2-yl)methanol [myskinrecipes.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 1159598-33-0|(S)-(4-Methylmorpholin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 10. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 14. unifr.ch [unifr.ch]

- 15. science.uct.ac.za [science.uct.ac.za]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 18. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties | MDPI [mdpi.com]

An In-Depth Technical Guide to the Discovery and Development of N-Substituted Morpholine Methanol Compounds

Authored For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Morpholine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The morpholine heterocycle is a cornerstone in the edifice of modern drug discovery, frequently classified as a "privileged structure."[1][2] Its prevalence in numerous approved and experimental drugs is not coincidental but rather a testament to its advantageous physicochemical and metabolic properties.[1][3] The morpholine ring, with its integrated ether and secondary amine functionalities, imparts a unique combination of polarity, metabolic stability, and a three-dimensional conformation that is highly desirable for molecular recognition.[4] It often enhances aqueous solubility and can improve pharmacokinetic profiles, making it an invaluable tool for medicinal chemists seeking to transform a biologically active molecule into a viable drug candidate.[1][4]

This guide moves beyond the general utility of the morpholine scaffold to focus on a specific, strategically designed subclass: N-substituted morpholine methanol compounds . N-substitution is the primary avenue for introducing molecular diversity and tailoring the scaffold for specific biological targets. The deliberate incorporation of a methanol (-CH2OH) group onto this N-substituent is a nuanced design choice aimed at creating precise hydrogen-bonding interactions, further improving solubility, and providing a versatile synthetic handle for lead optimization. Herein, we explore the rationale, synthesis, and evaluation of this promising compound class, providing both high-level strategy and field-proven experimental protocols.

Strategic Rationale: Why N-Substituted Methanol Derivatives?

The decision to append a methanol-bearing substituent to the morpholine nitrogen is a deliberate act of molecular engineering aimed at solving specific challenges in drug design.

-

Enhancing Target Affinity through Hydrogen Bonding : The primary hydroxyl group of the methanol moiety is an excellent hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with key amino acid residues (e.g., serine, threonine, or the peptide backbone) within a target protein's binding site. This can dramatically increase binding affinity and selectivity compared to a simple alkyl or aryl substituent.[5]

-

Improving Physicochemical Properties : Poor aqueous solubility is a frequent cause of compound attrition. The polar hydroxyl group significantly enhances the hydrophilicity of the molecule, which can lead to improved solubility, better absorption, and a more favorable overall pharmacokinetic profile. This concept of "escaping flatland" by adding saturated, polar scaffolds is a key strategy for success in drug discovery.[4]

-

Providing a Vector for Further Optimization : The N-substituent acts as a vector, directing the molecule towards a specific region of the target. The terminal methanol group can serve as a probe; if SAR studies indicate a larger pocket, the hydroxyl can be used as a synthetic anchor point for extension via etherification or esterification without redesigning the entire core synthesis.

-

Modulating Basicity : The nature of the N-substituent directly influences the pKa of the morpholine nitrogen. This is critical for controlling the molecule's ionization state at physiological pH, which in turn affects cell permeability, target engagement, and off-target activities.

Synthetic Pathways and Core Methodologies

The synthesis of N-substituted morpholine methanol compounds is accessible through several robust and scalable chemical transformations. The choice of route is often dictated by the availability of starting materials and the desired complexity of the N-substituent.

A general workflow for the discovery and optimization of these compounds is illustrated below.

Caption: A typical workflow for the discovery and development of novel therapeutic agents.

Key Synthetic Routes

Two primary methods are favored for their reliability and broad substrate scope:

-

Reductive Amination : This is arguably the most versatile method for creating N-arylmethyl or N-alkyl substituents. It involves the condensation of morpholine with an appropriate aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

-

Nucleophilic Substitution (N-Alkylation) : This classic approach involves the direct reaction of the morpholine nitrogen with an alkyl halide (or sulfonate).[6] While effective, it can sometimes be limited by the stability of the alkylating agent and the potential for over-alkylation, though with a secondary amine like morpholine, this is less of a concern. The reaction is typically run in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid byproduct.[6]

Detailed Experimental Protocol: Synthesis of (4-(Morpholin-4-ylmethyl)phenyl)methanol

This protocol describes a two-step synthesis via reductive amination, using a protected aldehyde to prevent side reactions with the reducing agent. This self-validating system includes purification and characterization checkpoints.

Objective : To synthesize the title compound as a representative example of the N-substituted morpholine methanol class.

Step 1: Synthesis of 4-(Morpholin-4-ylmethyl)phenyl Acetate

-

Reagent Preparation : To a 250 mL round-bottom flask, add 4-formylphenyl acetate (5.0 g, 30.5 mmol, 1.0 equiv.), morpholine (3.2 mL, 36.6 mmol, 1.2 equiv.), and dichloromethane (DCM, 100 mL). Stir the mixture at room temperature until all solids dissolve.

-

Addition of Reducing Agent : Add sodium triacetoxyborohydride (STAB) (9.7 g, 45.8 mmol, 1.5 equiv.) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and gas evolution. The reaction is mildly exothermic.

-

Reaction Monitoring : Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude oil.

-

Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate in vacuo.

-

Characterization : The expected product is a pale yellow oil. Confirm its identity via ¹H NMR and Mass Spectrometry. Yield should be in the range of 70-85%.

Step 2: Deprotection to (4-(Morpholin-4-ylmethyl)phenyl)methanol

-

Reaction Setup : Dissolve the purified 4-(morpholin-4-ylmethyl)phenyl acetate (from Step 1, e.g., 5.5 g, 22.1 mmol, 1.0 equiv.) in methanol (100 mL) in a 250 mL round-bottom flask.

-

Base Addition : Add potassium carbonate (6.1 g, 44.2 mmol, 2.0 equiv.). Causality Note: Potassium carbonate is a mild base sufficient for saponification of the acetate ester without causing side reactions on the benzylic amine.

-